molecular formula C10H11FINO B8170369 2-Fluoro-6-iodo-N-isopropylbenzamide

2-Fluoro-6-iodo-N-isopropylbenzamide

Cat. No.: B8170369
M. Wt: 307.10 g/mol
InChI Key: IFCGYHLTFAZMQL-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-N-isopropylbenzamide is an organic compound with the molecular formula C10H11FINO It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 2 and 6 positions, respectively, and an isopropyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-N-isopropylbenzamide typically involves a multi-step process. One common method starts with the halogenation of a benzene derivative to introduce the fluorine and iodine atoms. This can be achieved through electrophilic aromatic substitution reactions. The resulting halogenated benzene is then subjected to amide formation reactions to introduce the isopropyl group on the nitrogen atom.

For example, starting with 2-fluoro-6-iodoaniline, the compound can be reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the desired benzamide derivative. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for further halogenation, and nucleophiles like amines or thiols for substitution.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-6-iodo-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, while the isopropyl group can affect its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-iodoaniline: A precursor in the synthesis of 2-Fluoro-6-iodo-N-isopropylbenzamide, with similar halogenation but lacking the amide group.

    2-Fluoro-6-iodobenzaldehyde: Another related compound with an aldehyde group instead of an amide group.

    2-Fluoro-6-iodobenzoic acid: Contains a carboxylic acid group, offering different reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the isopropyl group on the amide nitrogen. This combination of features can result in distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-fluoro-6-iodo-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGYHLTFAZMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC=C1I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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